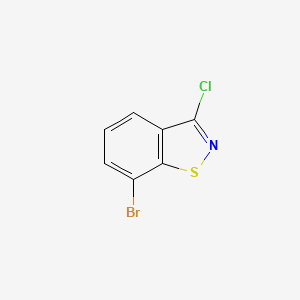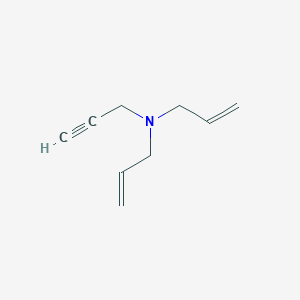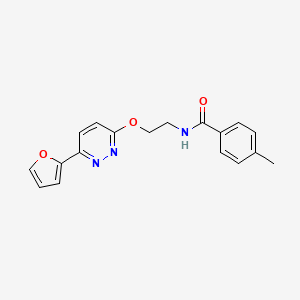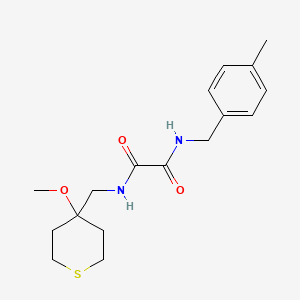![molecular formula C23H19ClN4O5 B2982676 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1112419-47-2](/img/structure/B2982676.png)
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O5 and its molecular weight is 466.88. The purity is usually 95%.
BenchChem offers high-quality 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A significant area of research involving compounds with similar structural features, such as 1,3,4-oxadiazole and acetamide derivatives, focuses on their synthesis and evaluation for various pharmacological activities. For instance, N-substituted derivatives have been synthesized and assessed for antibacterial and anti-enzymatic potentials. These compounds have shown promise as inhibitors against certain bacterial strains, indicating their potential utility in developing new antimicrobial agents (K. Nafeesa et al., 2017).
α-Glucosidase Inhibition
Research into 1,3,4-oxadiazole derivatives has also shown that these compounds can exhibit significant α-glucosidase inhibitory potential, making them candidates for managing conditions like diabetes. Molecular modeling and ADME predictions further support these findings, highlighting the compounds' potential as drug leads (M. Iftikhar et al., 2019).
Antimicrobial and Enzyme Inhibition
Another study synthesized a series of derivatives targeting antimicrobial and enzyme inhibition, particularly against acetylcholinesterase (AChE). The results indicated relative activity against acetyl cholinesterase, suggesting their application in managing diseases related to enzyme dysfunction (A. Rehman et al., 2013).
Antibacterial Potentials
The synthesis of N-substituted acetamide derivatives has been explored, demonstrating moderate to strong antibacterial activities against various strains. This research suggests the potential for developing new antibacterial agents based on these structural frameworks (Kashif Iqbal et al., 2017).
Molecular Docking and Drug Development
Moreover, compounds within this structural domain have been subjected to molecular docking studies, aiming to understand their interactions with biological targets. Such research aids in the design and development of new drugs with optimized efficacy and minimized side effects (Muhammadasim Raza Basra et al., 2019).
Propiedades
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-18-9-8-17(11-19(18)32-2)25-20(29)13-28-12-15(5-10-21(28)30)23-26-22(27-33-23)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXIHBPSKSVGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2982596.png)
![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)


![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)



